
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of benzyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2(1H)-pyridinone: A simpler pyridinone derivative.
1-benzyl-3,6-diphenyl-2(1H)-pyridinone: Lacks the hydroxyl group.
1-benzyl-4-hydroxy-2(1H)-pyridinone: Lacks the phenyl groups.
Uniqueness
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one is unique due to the presence of both benzyl and phenyl groups, as well as the hydroxyl group, which can contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H19NO2 |
|---|---|
Molekulargewicht |
353.4g/mol |
IUPAC-Name |
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C24H19NO2/c26-22-16-21(19-12-6-2-7-13-19)25(17-18-10-4-1-5-11-18)24(27)23(22)20-14-8-3-9-15-20/h1-16,26H,17H2 |
InChI-Schlüssel |
ZIBXMMKNQQNTRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1188873.png)

![N-{2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B1188880.png)
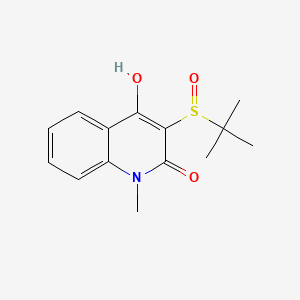
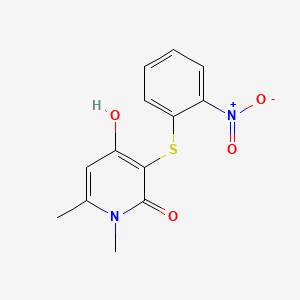
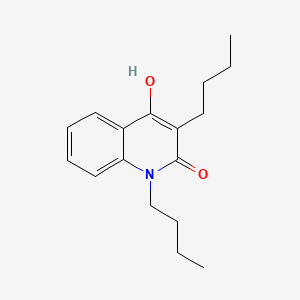
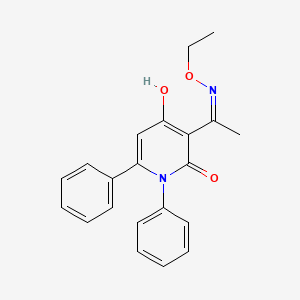
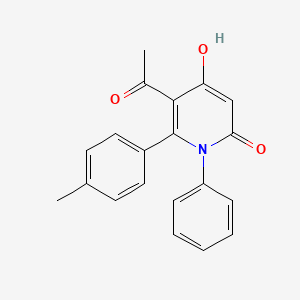
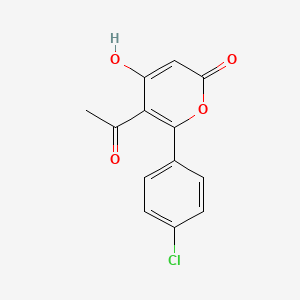

![1-(dimethylamino)-4-hydroxy-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B1188890.png)
![1-(dimethylamino)-4-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B1188893.png)
